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2-Butyl-5-methylfuran

Flavor chemistry Odor profiling Alkylfuran SAR

2-Butyl-5-methylfuran (CAS 3857-27-0, molecular formula C9H14O, MW 138.21 g/mol) is a disubstituted alkylfuran bearing an n-butyl chain at the 2-position and a methyl group at the 5-position of the furan ring. It belongs to the class of furan derivatives that are ubiquitous in thermally processed food aromas, formed primarily via Maillard reactions and carbohydrate degradation.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 3857-27-0
Cat. No. B1621883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-methylfuran
CAS3857-27-0
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(O1)C
InChIInChI=1S/C9H14O/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3
InChIKeyCURSSBZSRIIIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-methylfuran (CAS 3857-27-0): Procurement-Grade Profile of a C9 Alkylfuran with a Roasted-Dominant Odor Signature


2-Butyl-5-methylfuran (CAS 3857-27-0, molecular formula C9H14O, MW 138.21 g/mol) is a disubstituted alkylfuran bearing an n-butyl chain at the 2-position and a methyl group at the 5-position of the furan ring . It belongs to the class of furan derivatives that are ubiquitous in thermally processed food aromas, formed primarily via Maillard reactions and carbohydrate degradation . Unlike the more extensively studied mono-alkylfurans (e.g., 2-butylfuran, 2-pentylfuran), 2-butyl-5-methylfuran carries a dual-substitution pattern that imparts a distinctive roasted-dominant (52.7%), burnt, and nutty odor profile with caramel undertones, positioning it as a targeted ingredient for coffee, cocoa, roasted-nut, and grilled-meaty flavor formulations . Its estimated boiling point of ~176 °C and XLogP3-AA of 3.1 reflect moderate volatility and pronounced hydrophobicity, properties that directly influence its performance in flavor delivery systems and its suitability as a synthetic intermediate for hydrogenated tetrahydrofuran derivatives .

Why 2-Butyl-5-methylfuran Cannot Be Replaced by 2-Butylfuran, 2-Pentylfuran, or 2-Methylfuran in Formulated Flavors


Within the alkylfuran family, seemingly minor structural modifications produce large shifts in odor quality, threshold, and volatility that render simple substitution ineffective for precision flavor formulation. 2-Butyl-5-methylfuran, with its 5-methyl substituent adjacent to the ring oxygen, generates a roasted-dominant (52.7%) profile distinct from 2-butylfuran (fruity-dominant, 77.51%), 2-pentylfuran (green-bean/vegetable-forward), 2-propylfuran (sweet-dominant, 71.54%), and 2-methylfuran (chocolate/ethereal) . The boiling-point hierarchy—2-methylfuran (63–66 °C) < 2-propylfuran (114–115 °C) < 2-butylfuran (153–154 °C) < 2-pentylfuran (~170 °C) < 2-butyl-5-methylfuran (est. 176 °C)—demonstrates that volatility cannot be matched across these analogs . Furthermore, structure-odor relationship (SAR) studies on furan derivatives have shown that the combination and position of alkyl substituents are key determinants of whether a furan elicits predominantly fruity vs. meaty/roasted aroma impressions, a classification boundary that artificial neural networks achieve 100% correct separation for . Thus, substituting 2-butyl-5-methylfuran with a mono-alkylfuran would alter both the dominant odor character and the temporal release profile in the finished product.

2-Butyl-5-methylfuran: Quantitative Differentiation Evidence vs. Closest Alkylfuran Analogs


Odor Profile Head-to-Head: Roasted-Dominant (52.7%) vs. Fruity-Dominant 2-Butylfuran (77.51%)

AI-assisted odor profile decomposition reveals that 2-butyl-5-methylfuran is dominated by roasted (52.7%) and burnt (52.26%) notes, whereas its closest structural analog 2-butylfuran (C8H12O, lacking the 5-methyl group) is dominated by fruity (77.51%) and sweet (71.39%) notes . The presence of the 5-methyl substituent shifts the dominant odor category from 'fruity/sweet' to 'roasted/burnt/nutty,' consistent with the SAR principle that alkyl substitution pattern on the furan ring is a primary determinant of aroma category classification .

Flavor chemistry Odor profiling Alkylfuran SAR

Boiling Point and Volatility Differentiation Across the C5–C9 Alkylfuran Series

The boiling point of 2-butyl-5-methylfuran is estimated at ~176 °C, placing it at the highest end of the mono-/di-alkylfuran volatility series: 2-methylfuran (63–66 °C), 2-ethylfuran (~92 °C), 2-propylfuran (114–115 °C), 2-butylfuran (153–154 °C), 2-pentylfuran (~170 °C), 2-butyl-5-methylfuran (est. 176 °C) . This 22 °C increase over 2-butylfuran (the closest mono-alkyl analog) and ~6 °C over 2-pentylfuran (the constitutional isomer C9H14O with a linear pentyl chain) reflects the additional van der Waals contacts and slightly higher molecular polarizability conferred by the disubstituted ring .

Physicochemical properties Volatility Flavor release

Hydrophobicity (XLogP3-AA = 3.1) vs. 2-Butylfuran (LogP = 3.43): Implications for Matrix Partitioning

2-Butyl-5-methylfuran has an estimated XLogP3-AA of 3.1, indicating substantial hydrophobicity . In comparison, 2-butylfuran has a reported LogP of 3.43 . Despite 2-butyl-5-methylfuran having one additional carbon atom (C9 vs. C8), its LogP is slightly lower than that of 2-butylfuran, attributable to the compact disubstitution pattern on the furan ring reducing the effective hydrophobic surface area relative to a single longer alkyl chain . For context, 2-methylfuran has LogP ~1.79 and 2-propylfuran has LogP ~2.81 (est.) .

Partition coefficient Hydrophobicity Flavor delivery

Regulatory Gap: Absence of Published FEMA GRAS / JECFA Evaluation vs. Approved Alkylfuran Analogs

Unlike its closest alkylfuran analogs—2-methylfuran (FEMA 4179, JECFA 1487), 2-ethylfuran (FEMA 4173), 2-butylfuran (FEMA 4081, JECFA 1490), 2-pentylfuran (FEMA 3317), and 2,5-dimethylfuran (JECFA 1488)—2-butyl-5-methylfuran does not have a published FEMA number, JECFA evaluation, or FLAVIS (FL-no) designation in the publicly accessible regulatory databases . The EFSA Flavouring Group Evaluation 67 (FGE.67) series and its revisions (FGE.67Rev1, Rev2, Rev3) covers 23–40 furan-substituted compounds evaluated by JECFA, and 2-butyl-5-methylfuran is not listed among the evaluated substances . This regulatory gap has direct consequences for procurement: the compound cannot be sourced as a FEMA GRAS-certified flavor ingredient for food use in the US market without an independent GRAS determination.

Regulatory compliance FEMA GRAS JECFA Flavor ingredient procurement

Synthetic Derivatization Advantage: Dual-Substitution Enables Selective Hydrogenation to 2-Butyl-5-methyltetrahydrofuran

The 2,5-disubstitution pattern of 2-butyl-5-methylfuran makes it amenable to catalytic hydrogenation yielding 2-butyl-5-methyltetrahydrofuran, a saturated analog with distinct solvent and potential biofuel properties . This contrasts with 2-butylfuran, which hydrogenates to 2-butyltetrahydrofuran, and 2-pentylfuran, which yields 2-pentyltetrahydrofuran . The synthetic versatility of 2,5-disubstituted furans derived from 5-methylfurfural as a starting material is well-documented: the series includes 2-methyl-5-alkenylfurans, 2-methyl-5-alkylfurans, and 2-methyl-5-alkyltetrahydrofurans . 2-Butyl-5-methylfuran thus serves a dual role as both a flavor/aroma compound and a chemical building block, a versatility not shared by 2-butylfuran or 2-pentylfuran when the target derivative requires a 5-methyl substituent.

Synthetic chemistry Tetrahydrofuran derivatives Biofuel precursors

2-Butyl-5-methylfuran (CAS 3857-27-0): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


GC-MS Analytical Standard for Food Volatile Profiling in Coffee and Roasted Products

As an alkylfuran with a distinctive roasted-dominant odor profile (52.7% roasted, 52.26% burnt), 2-butyl-5-methylfuran serves as a valuable reference standard in GC-MS methods for profiling furan derivatives in coffee, cocoa, and roasted nut products . Its retention time and mass spectrum fill a gap in standard alkylfuran mixtures, which typically include furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2-butylfuran, and 2-pentylfuran but often omit 2,5-disubstituted variants . Its estimated boiling point of ~176 °C and XLogP3-AA of 3.1 provide distinct chromatographic behavior from the constitutional isomer 2-pentylfuran (~170 °C), enabling unambiguous identification in complex food headspace analyses .

Synthetic Intermediate for 2-Butyl-5-methyltetrahydrofuran in Biofuel and Solvent Research

The 2,5-disubstitution pattern makes 2-butyl-5-methylfuran a strategic precursor for catalytic hydrogenation to 2-butyl-5-methyltetrahydrofuran, a saturated analog of interest in renewable solvent and biofuel research . The established synthetic route from 5-methylfurfural to 2-methyl-5-alkylfurans and their corresponding tetrahydrofuran derivatives provides a scalable pathway . For research groups investigating alkyltetrahydrofurans as diesel-range biofuel candidates or specialty solvents, 2-butyl-5-methylfuran offers a scaffold that combines a medium-chain alkyl group (C4) with a ring-methyl substituent, a structural motif not available from the hydrogenation of 2-butylfuran or 2-pentylfuran .

Flavor Research Tool for Structure-Odor Relationship (SAR) Studies on Disubstituted Furans

The SAR investigation by Wailzer et al. (2016) demonstrated that artificial neural networks can classify furan derivatives into 'fruity' vs. 'meaty' aroma categories with 100% accuracy using molecular descriptors tied to substitution pattern . 2-Butyl-5-methylfuran, with its roasted/burnt/meaty-dominant profile, serves as a key member of the 'meaty/roasted' category in such SAR studies . Its procurement enables academic and industrial flavor research groups to expand training datasets for predictive odor models, particularly for testing how dual alkyl substitution (butyl + methyl) shifts odor character relative to mono-alkylfurans—a comparison that cannot be made using the more common 2-butylfuran or 2-pentylfuran alone .

Non-Food Fragrance Formulation Component in Categories Permitting Unrestricted Use

According to available safety guidance, 2-butyl-5-methylfuran carries 'no restriction' for maximum acceptable concentrations across all 12 IFRA-type product categories, including fine fragrance (Category 4), lip products (Category 1), and leave-on skin products (Category 5A–5D) . Its roasted, nutty, caramel-like odor profile makes it suitable for use in cosmetic and personal care fragrances targeting gourmand, coffee, or warm-spice olfactory families, where it can provide a distinctive roasted base note that is less fruity than 2-butylfuran and less green-bean-like than 2-pentylfuran .

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